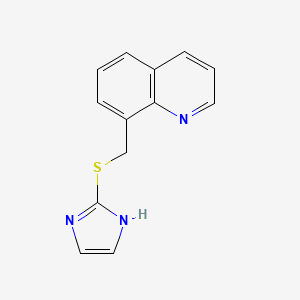![molecular formula C14H15N3OS B7591930 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one is not fully understood. However, it has been reported to act through different pathways depending on the target enzyme or protein. For example, it has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site. It has also been reported to inhibit phosphodiesterases by binding to the catalytic site. In addition, it has been suggested that it may act as a DNA intercalator, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In fungal cells, it has been reported to inhibit the growth of different fungal species. In viral cells, it has been investigated for its potential as an antiviral agent. In addition, it has been suggested to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized using different methods and can be modified to generate new derivatives with improved properties. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one. One direction is to investigate its potential as a therapeutic agent for different diseases, including cancer, fungal infections, and viral infections. Another direction is to explore its potential as a fluorescent probe and as a building block for the synthesis of new materials. Further studies are also needed to understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its properties.
Conclusion:
In conclusion, 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been investigated for its anticancer, antifungal, and antiviral properties, as well as its ability to inhibit enzymes and act as a DNA intercalator. Further studies are needed to optimize its synthesis, improve its properties, and understand its mechanism of action and potential side effects.
合成法
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one has been reported in the literature using different methods. One of the most common methods is the reaction of 2-mercapto-4-methylthiazole with 3-methyl-1-phenyl-1H-benzimidazol-2(3H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The product is obtained in good yields and can be purified by recrystallization from a suitable solvent.
科学的研究の応用
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antiviral properties. In biochemistry, it has been studied for its ability to inhibit enzymes such as protein kinases and phosphodiesterases. In material science, it has been explored for its potential as a fluorescent probe and as a building block for the synthesis of new materials.
特性
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-13(19-10(2)15-9)8-17-12-7-5-4-6-11(12)16(3)14(17)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZWEWYPYLFCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)



![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)

![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)